

An In-depth Technical Guide to the Discovery and Synthesis of Antide Acetate

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Compound of Interest

Compound Name: Antide Acetate

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Introduction

Antide Acetate is a potent and long-acting synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] As a third-generation GnRH antagonist, it was developed to overcome some of the limitations of earlier antagonists, offering a more favorable profile with reduced histamine-releasing effects.[4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Antide Acetate**.

Discovery and Background

The development of GnRH antagonists was a significant advancement in reproductive medicine and oncology, offering a direct and rapid mechanism to suppress gonadotropin secretion without the initial stimulatory phase observed with GnRH agonists.[5] Antide is among the promising "third generation" GnRH antagonists that underwent clinical evaluation.[1][3] Its development was part of a broader effort to create potent and safe GnRH antagonists for various therapeutic applications, including controlled ovarian stimulation for in-vitro fertilization (IVF), and the treatment of hormone-dependent cancers.[5][6]

Synthesis of Antide Acetate

Antide Acetate is a synthetic decapeptide with the following amino acid sequence: Ac-D-2-Nal-p-Chloro-D-Phe- β -(3-pyridyl)-D-Ala-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(isopropyl)-Pro-D-Ala-NH₂. It is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted methodology for the efficient and controlled assembly of amino acids into a peptide chain.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

While a specific, proprietary synthesis protocol for **Antide Acetate** is not publicly available, the following represents a standard and widely accepted methodology for the synthesis of such a peptide using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

- Fmoc-protected amino acids (including specialized derivatives for Antide)
- Rink Amide resin (for C-terminal amide)
- N,N-Dimethylformamide (DMF)
- Piperidine in DMF (20%)
- Coupling reagents (e.g., HATU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Diethyl ether

Protocol:

- Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel to allow for optimal diffusion of reagents.

- **Fmoc Deprotection:** The terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. This exposes the free amine for the coupling of the first amino acid. The resin is then washed thoroughly with DMF.
- **Amino Acid Coupling:** The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, forming a peptide bond. The resin is subsequently washed with DMF.
- **Chain Elongation:** Steps 2 and 3 are repeated for each subsequent amino acid in the Antide sequence until the full peptide chain is assembled.
- **Final Fmoc Deprotection:** After the last amino acid is coupled, the terminal Fmoc group is removed.
- **Acetylation:** The N-terminus is acetylated.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- **Precipitation and Purification:** The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Lyophilization:** The purified peptide is lyophilized to obtain the final solid product, **Antide Acetate**.

Mechanism of Action

Antide Acetate functions as a competitive antagonist of the GnRH receptor (GnRHR), which is a G-protein coupled receptor located on the surface of pituitary gonadotroph cells.^{[1][5]} By binding to the GnRHR, **Antide Acetate** blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).^{[1][3][5]} This suppression of gonadotropins leads to a decrease in the production of gonadal steroids, such as testosterone and estrogen.^[5]

Quantitative Data

The following tables summarize key quantitative data for **Antide Acetate** from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of **Antide Acetate**

Parameter	Value	Cell Type/System	Reference
ED50 (Simultaneous Incubation)	1×10^{-7} M	Rat Pituitary Cells	[1][3]
ED50 (48h Pre-incubation)	1×10^{-10} M	Rat Pituitary Cells	[1][3]
Maximal Inhibition Concentration	1×10^{-6} M	Rat Pituitary Cells	[1][3]
Binding Affinity (K_a) of ^{125}I -labeled [D-Tyr ⁰] Antide	10^{10} M ⁻¹ range	Rat Pituitary Homogenates	[7][8]

Table 2: Pharmacokinetic Parameters of Antide in Ovariectomized Monkeys

Parameter	Value	Route of Administration	Reference
Circulating Half-life (Phase 1)	1.7 days	Intravenous (3.0 mg/kg)	[8]
Circulating Half-life (Phase 2)	14.5 days	Intravenous (3.0 mg/kg)	[8]
Detectable Levels	> 31 days	Subcutaneous (3.0 mg/kg)	[8]
Detectable Levels	> 36 days	Intravenous (3.0 mg/kg)	[8]

Experimental Protocols

In Vitro Bioassay for Antide Acetate Activity

This protocol describes a general method for determining the antagonistic activity of **Antide Acetate** on GnRH-stimulated gonadotropin secretion from primary pituitary cells.

Materials:

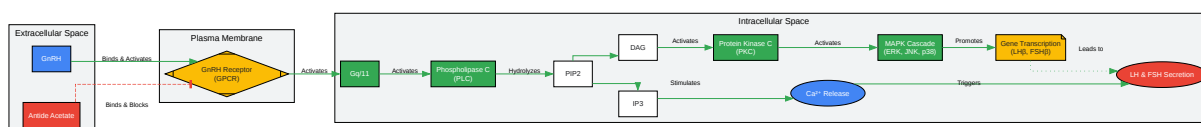
- Adult female rat pituitaries
- Cell culture medium (e.g., DMEM) with serum
- GnRH solution
- **Antide Acetate** solutions of varying concentrations
- Enzyme for cell dispersion (e.g., trypsin)
- Radioimmunoassay (RIA) or ELISA kits for LH and FSH

Protocol:

- Pituitary Cell Culture Preparation:
 - Anterior pituitaries are collected from adult female rats.
 - The pituitaries are enzymatically dispersed to obtain a single-cell suspension.
 - Cells are plated in multi-well plates and cultured for 48 hours to allow for attachment.[\[1\]](#)[\[3\]](#)
- Antagonist Treatment:
 - The culture medium is replaced with fresh medium containing varying concentrations of **Antide Acetate**.
 - Cells are incubated with **Antide Acetate** for a predetermined period (e.g., 4 hours for simultaneous incubation studies or up to 48 hours for pre-incubation studies).[\[1\]](#)[\[3\]](#)

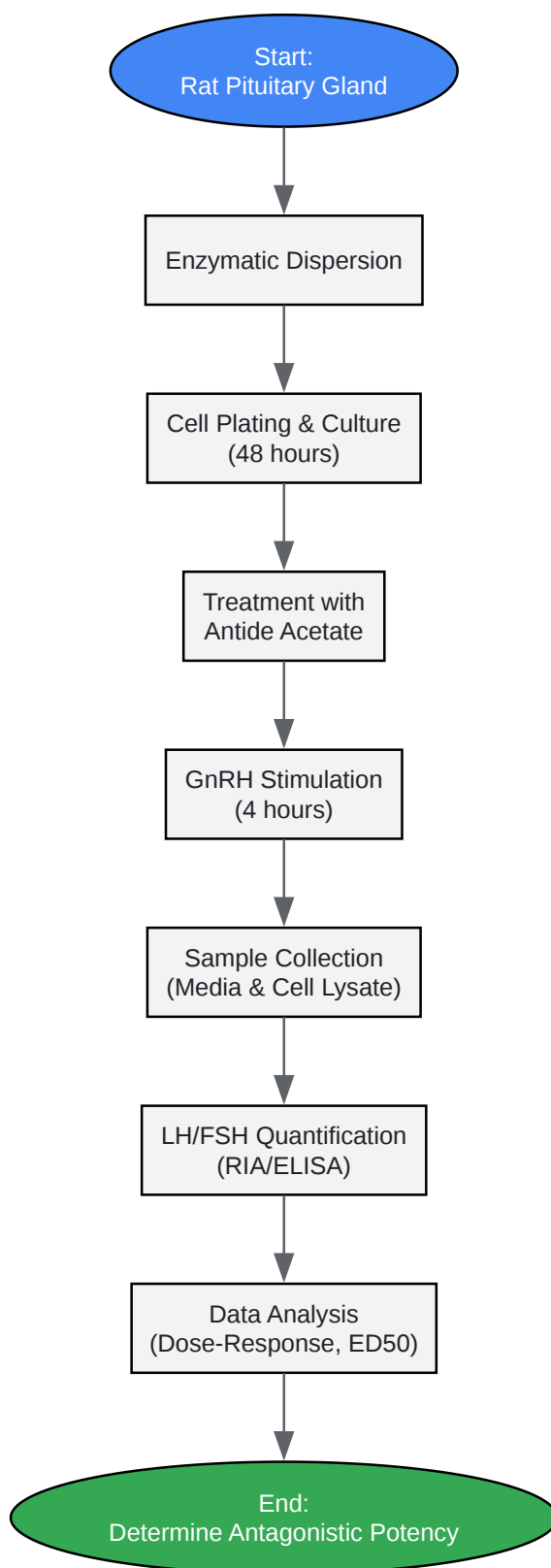
- GnRH Stimulation:
 - A fixed concentration of GnRH (e.g., 1×10^{-8} M) is added to the wells (except for basal control wells).[1][3]
 - The cells are incubated for a further 4 hours to stimulate gonadotropin release.[1][3]
- Sample Collection and Analysis:
 - The culture medium is collected to measure secreted LH and FSH levels.
 - The cells can be lysed to measure intracellular gonadotropin levels.
 - LH and FSH concentrations in the media and cell lysates are quantified using RIA or ELISA.
- Data Analysis:
 - The inhibition of GnRH-stimulated LH and FSH secretion by **Antide Acetate** is calculated relative to the GnRH-stimulated control.
 - Dose-response curves are generated, and the ED50 (the concentration of Antide that inhibits 50% of the maximal GnRH response) is determined.[1][3]

Visualizations



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Caption: GnRH Receptor Signaling and the Antagonistic Action of **Antide Acetate**.



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Caption: In Vitro Bioassay Workflow for **Antide Acetate**.

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